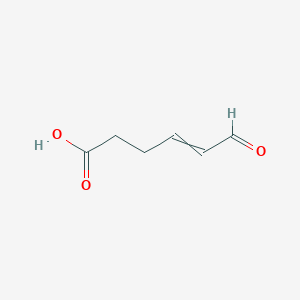

6-Oxohex-4-enoic acid

CAS No.: 82934-89-2

Cat. No.: VC19316336

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82934-89-2 |

|---|---|

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | 6-oxohex-4-enoic acid |

| Standard InChI | InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1,3,5H,2,4H2,(H,8,9) |

| Standard InChI Key | HQVMCJCRIZSIFE-UHFFFAOYSA-N |

| Canonical SMILES | C(CC(=O)O)C=CC=O |

Introduction

Structural and Physical Properties

6-Oxohex-4-enoic acid features a carboxylic acid group, a ketone moiety, and a conjugated double bond. Key properties include:

The compound’s electron-deficient α,β-unsaturated system and carboxylic acid group confer reactivity toward nucleophiles and electrophiles, while the keto group participates in redox reactions .

Synthetic Methods

Condensation Reactions

A common synthetic route involves aldol condensation between methyl ketones and glyoxylic acid under microwave-assisted conditions. This method leverages the reactivity of ketones with aldehydes to form the α,β-unsaturated system.

Oxidation of Precursors

Dehydration of hexanoic acid derivatives followed by oxidation introduces the keto group. Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are employed under acidic conditions .

Chemical Reactivity and Reactions

Oxidation

The compound undergoes oxidation to form carboxylic acid derivatives. For example, treatment with KMnO₄ in acidic conditions yields hex-4-enoic acid .

Reduction

Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the keto group to a hydroxyl, producing 6-hydroxyhex-4-enoic acid. Selective reduction of the double bond is also achievable with Lindlar catalysts .

Substitution

Nucleophilic substitution at the α-position is facilitated by the electron-withdrawing carboxylic acid group. Halogenation with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | Hex-4-enoic acid |

| Reduction | NaBH₄, MeOH, 25°C | 6-Hydroxyhex-4-enoic acid |

| Substitution | PBr₃, PPh₃, CH₂Cl₂ | 6-Bromohex-4-enoic acid |

Applications in Research and Industry

Organic Synthesis

6-Oxohex-4-enoic acid serves as a building block for complex molecules. Its conjugated system enables Diels-Alder reactions, while the carboxylic acid group facilitates esterification .

Medicinal Chemistry

Derivatives are investigated for antimicrobial and anti-inflammatory activities. For instance, 6-aryl-4-oxohexanoic acids exhibit NSAID-like effects, inhibiting arachidonic acid metabolism and reducing edema in preclinical models .

Industrial Intermediates

The compound is used in polymer synthesis and as a precursor for specialty chemicals, leveraging its functional groups for cross-linking and functionalization .

Mechanism of Action

The compound’s reactivity stems from:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume